molecular formula C18H14Cl2N2O2S B3733096 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide

Cat. No. B3733096
M. Wt: 393.3 g/mol
InChI Key: UNSYCXAZFBZECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide, also known as DTTB, is a chemical compound used in scientific research. It is a thiazole-based molecule that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide involves the inhibition of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating their activity. Inhibition of PTPs by this compound leads to the activation of various signaling pathways, including the insulin signaling pathway. Activation of this pathway has been linked to the treatment of diabetes and obesity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to activate the insulin signaling pathway, leading to increased glucose uptake and improved insulin sensitivity. This compound has also been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide has several advantages for lab experiments. It is a potent inhibitor of PTPs and has been extensively used in research to study various biological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It has been shown to have some toxicity, which can limit its use in certain experiments. Additionally, this compound has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

For N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide research include the development of this compound-based therapies for the treatment of various diseases and the study of the role of PTPs in various biological processes.

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of various cellular processes. This compound has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP2. Inhibition of these enzymes has been linked to the treatment of various diseases, including cancer, diabetes, and obesity.

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c1-2-24-13-6-3-11(4-7-13)17(23)22-18-21-16(10-25-18)14-8-5-12(19)9-15(14)20/h3-10H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSYCXAZFBZECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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